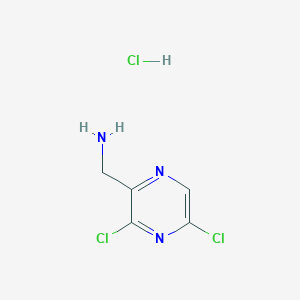
(5-ethoxypyrimidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-ethoxypyrimidin-2-yl)methanol, also known as EPM, is a synthetic compound that has recently gained attention due to its potential applications in scientific research. This compound is a derivative of the pyrimidine family, which is a heterocyclic aromatic compound containing four carbon and two nitrogen atoms in a six-membered ring. EPM has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, and its mechanism of action.
Aplicaciones Científicas De Investigación
(5-ethoxypyrimidin-2-yl)methanol has a wide range of applications in scientific research. It has been used to study the structure of proteins, as well as the mechanisms of action of drugs. Additionally, (5-ethoxypyrimidin-2-yl)methanol has been used to study the effects of oxidative stress on cells. Furthermore, it has been used to study the effects of environmental pollutants on cells and to develop new drugs.
Mecanismo De Acción
The mechanism of action of (5-ethoxypyrimidin-2-yl)methanol is not completely understood. However, it is believed that (5-ethoxypyrimidin-2-yl)methanol binds to certain proteins and enzymes in the body, which then leads to changes in the biochemical and physiological processes of the cell. Additionally, (5-ethoxypyrimidin-2-yl)methanol has been shown to inhibit certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
(5-ethoxypyrimidin-2-yl)methanol has been shown to have a wide range of biochemical and physiological effects. In particular, (5-ethoxypyrimidin-2-yl)methanol has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, (5-ethoxypyrimidin-2-yl)methanol has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress. Furthermore, (5-ethoxypyrimidin-2-yl)methanol has been shown to have anti-diabetic effects, which may be due to its ability to reduce insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-ethoxypyrimidin-2-yl)methanol has several advantages for lab experiments. First, it is relatively easy to synthesize and is available commercially. Second, it has a wide range of applications in scientific research. Third, it is relatively safe to use in laboratory experiments. However, there are some limitations to (5-ethoxypyrimidin-2-yl)methanol. For example, it is not soluble in water, so it must be dissolved in a solvent such as ethanol or dimethyl sulfoxide. Additionally, it is not stable in light, so it must be stored in a dark place.
Direcciones Futuras
There are a number of potential future directions for (5-ethoxypyrimidin-2-yl)methanol. First, further research is needed to better understand its mechanism of action. Second, further research is needed to better understand its biochemical and physiological effects. Third, further research is needed to develop new drugs based on (5-ethoxypyrimidin-2-yl)methanol. Fourth, further research is needed to develop new methods for synthesizing (5-ethoxypyrimidin-2-yl)methanol. Finally, further research is needed to explore the potential applications of (5-ethoxypyrimidin-2-yl)methanol in other areas, such as the pharmaceutical industry.
Métodos De Síntesis
The synthesis of (5-ethoxypyrimidin-2-yl)methanol is a relatively simple process that can be accomplished in a few steps. It starts with the reaction of ethyl acetate with pyrimidine, which is then followed by the addition of methanol. This reaction yields the desired product, (5-ethoxypyrimidin-2-yl)methanol. The reaction is usually carried out in aqueous solution at room temperature. In addition, the reaction can be catalyzed by a variety of catalysts, such as copper (II) chloride, zinc (II) chloride, and potassium carbonate.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-ethoxypyrimidin-2-yl)methanol involves the conversion of ethyl cyanoacetate to 5-ethoxypyrimidine-2-carboxylic acid, which is then reduced to (5-ethoxypyrimidin-2-yl)methanol.", "Starting Materials": [ "Ethyl cyanoacetate", "Hydrogen gas", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with sodium hydroxide and acetic acid to form 5-ethoxypyrimidine-2-carboxylic acid.", "Step 2: 5-ethoxypyrimidine-2-carboxylic acid is reduced with sodium borohydride and hydrogen gas to form (5-ethoxypyrimidin-2-yl)methanol.", "Step 3: The product is purified by recrystallization from methanol and water." ] } | |
Número CAS |
2680528-29-2 |
Nombre del producto |
(5-ethoxypyrimidin-2-yl)methanol |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



